

Solubility Profile & Solvent Selection Guide: 4,4-Dimethyl-2-pentenoic Acid[1]

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Compound of Interest

Compound Name: 4,4-Dimethyl-2-pentenoic acid

CAS No.: 16666-45-8

Cat. No.: B3420008

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Executive Summary & Physicochemical Identity

4,4-Dimethyl-2-pentenoic acid is a structural hybrid combining a polar carboxylic acid "head" with a bulky, lipophilic tert-butyl "tail." Unlike its linear analogues (e.g., 2-pentenoic acid), the steric bulk of the tert-butyl group significantly influences its crystal lattice energy and solvation thermodynamics.[1]

Key Physicochemical Metrics

Property	Value / Description	Source
CAS Registry Number	6945-35-3 (E-isomer)	[1]
IUPAC Name	(E)-4,4-dimethylpent-2-enoic acid	[1]
Common Name	-tert-butylacrylic acid	[2]
Physical State (RT)	Crystalline Solid	[3]
Melting Point	116.9 °C (Distinctive for purity checks)	[3]
Boiling Point	~210.5 °C (at 760 mmHg)	[3]
pKa (Predicted)	4.8 – 5.0 (Similar to pivalic/acrylic acid hybrids)	[4]
LogP (Estimated)	~1.9 – 2.1	[4]

Scientist's Note: The high melting point (~117 °C) compared to similar molecular weight acids indicates strong intermolecular hydrogen bonding in the crystal lattice (likely forming dimers). To dissolve this compound, a solvent must overcome this lattice energy.[1]

Solubility Profile

The following profile categorizes solvents by their thermodynamic interaction capability with **4,4-Dimethyl-2-pentenoic acid**. Data is synthesized from structural properties and standard solubility behaviors of

-unsaturated acids.

Solubility Tier List (at 25 °C)

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Insight
Polar Protic	Methanol, Ethanol, Isopropanol	High (>100 mg/mL)	Strong H-bond donation/acceptance disrupts acid dimers. Ideal for synthesis but poor for recrystallization yield (too soluble).
Chlorinated	Dichloromethane (DCM), Chloroform	High (>100 mg/mL)	Excellent solvation of the lipophilic tert-butyl group; disrupts dimers via dipole interactions.
Polar Aprotic	DMSO, DMF, THF	Very High	High dielectric constants stabilize the polar head group. ^[1] Often used for stock solutions in biological assays.
Ethers/Esters	Ethyl Acetate, Diethyl Ether, MTBE	Moderate - High	Good general purpose solvents. Ethyl Acetate is a prime candidate for extraction and crystallization.
Non-Polar	Hexane, Heptane, Toluene	Low - Moderate	Solubilizes the tert-butyl tail but struggles with the polar head. Solubility is highly temperature-dependent (ideal for recrystallization).
Aqueous	Water (pH < 4)	Low (<1 mg/mL)	The hydrophobic tert-butyl group prevents

bulk dissolution.

Aqueous (Buffered)

Water (pH > 7)

High

Deprotonation to the carboxylate anion () confers high water solubility.

Experimental Protocols

As specific solubility tables (mole fraction vs. temperature) are rarely published for this intermediate, you must validate the solubility in your specific matrix.^[1] Use the following Self-Validating Protocols.

Protocol A: Rapid Solubility Screening (Visual)

Objective: Determine approximate solubility range (Low, Medium, High).

- Preparation: Weigh 10 mg of **4,4-Dimethyl-2-pentenoic acid** into a clear HPLC vial.
- Addition: Add 100 μ L of solvent.
 - If dissolved: Solubility > 100 mg/mL (High).
- Step-Up: If undissolved, add solvent in 100 μ L increments up to 1 mL.
 - If dissolved by 1 mL: Solubility ~10 mg/mL (Moderate).
 - If undissolved at 1 mL: Solubility < 10 mg/mL (Low).
- Thermal Stress: Heat the "Low" solubility samples to 50 °C. If they dissolve, the solvent is a candidate for recrystallization.

Protocol B: Gravimetric Quantitation (The "Gold Standard")

Objective: Generate precise data for process design.

- Saturation: Add excess solid to 5 mL of solvent in a sealed vial. Stir at 25 °C for 24 hours.
- Filtration: Filter the suspension through a 0.45 μm PTFE syringe filter (pre-saturated with solvent).
- Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed weighing boat. Evaporate solvent (vacuum oven or nitrogen stream).
- Calculation:

Recrystallization Strategy

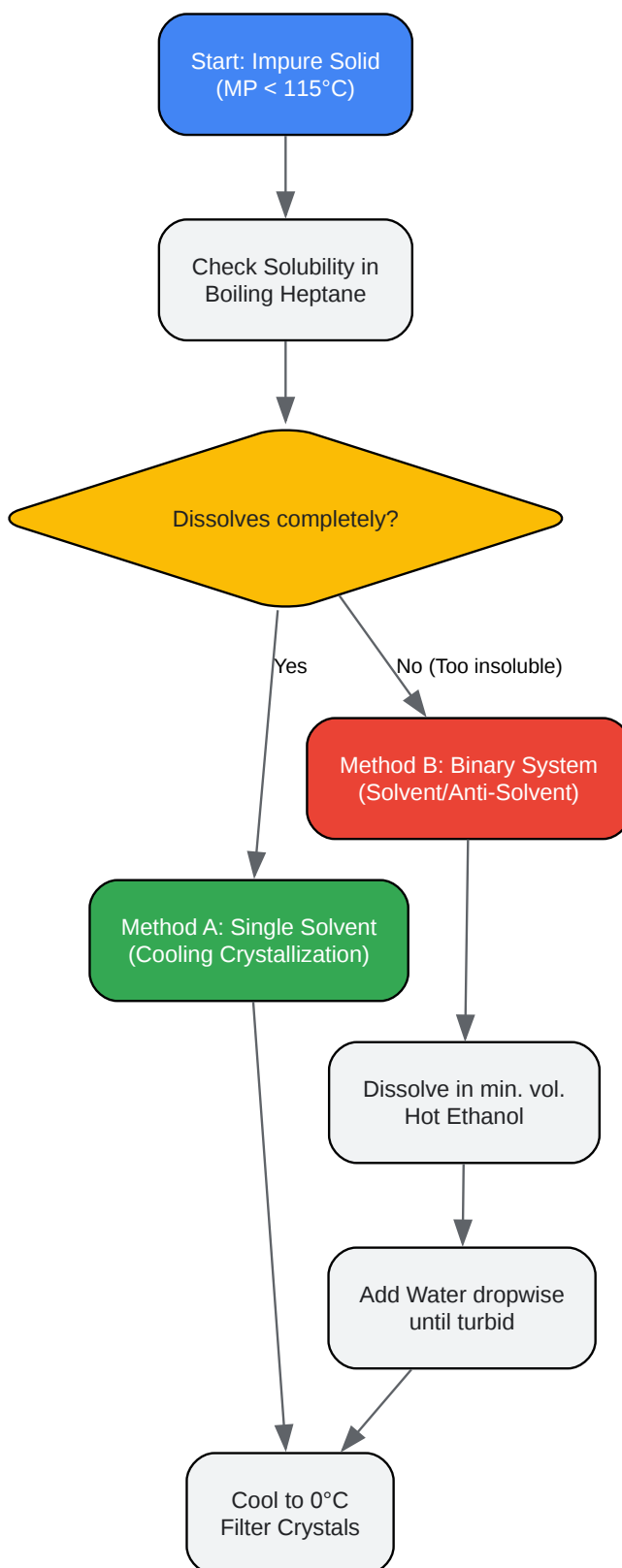
Purification of **4,4-Dimethyl-2-pentenoic acid** is best achieved by exploiting the temperature dependence of solubility in non-polar solvents or solvent polarity changes in binary systems.

Recommended Solvent Systems

- Single Solvent: Heptane or Hexane.
 - Logic: The compound is lipophilic enough to dissolve at boiling point (98 °C for heptane) but the polar carboxyl group drives precipitation upon cooling.^[1]
- Binary Solvent: Ethanol / Water.
 - Logic: Dissolve in minimum hot Ethanol (highly soluble). Add Water (anti-solvent) dropwise until turbidity persists. Cool slowly.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the purification method.



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Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on solubility behavior.[1]

Thermodynamic Modeling

For process scale-up, you may need to predict solubility at different temperatures. If you generate data at three temperatures (e.g., 10°C, 25°C, 40°C), fit the data to the Van't Hoff Equation:

- : Mole fraction solubility
- : Temperature (Kelvin)[2][3][4]
- : Enthalpy of dissolution (slope of the line)[1]

Application: If the slope is steep, solubility is highly sensitive to temperature, making cooling crystallization highly efficient (high recovery).[1]

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5365538, **4,4-Dimethyl-2-pentenoic acid**. Retrieved from [\[Link\]](#)[1]

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